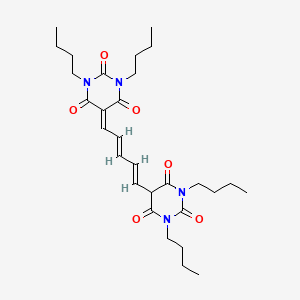

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis-(1,3-dibutylbarbituric acid)pentamethine oxonol and its derivatives often involves a condensation reaction of 1,3-dimethylbarbituric acid with preformed vinamidinium salts, facilitated by triethylamine. This efficient 3-step procedure yields dyes with large Stokes shifts, indicating their potential for use as fluorescent visualizers for intracellular imaging due to their photophysical properties (Azamifar et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectrometry. Density functional theory (DFT) calculations, particularly at the B3LYP/6-311G(d,p) theory level, have identified preferred planar cis and trans configurations for the dyes, which contribute to their large Stokes shifts and unique photophysical behaviors (Azamifar et al., 2020).

Chemical Reactions and Properties

This compound exhibits interesting chemical properties, such as its ability to function as a potent inhibitor of band 3-mediated anion exchange. This suggests its utility in investigating conformational changes during anion exchange processes and in designing experiments to stop transport without preventing substrate binding (Knauf et al., 1995).

Physical Properties Analysis

The compound and its derivatives exhibit significant absorption and fluorescence emission maxima in the visible to near-infrared range, indicative of their strong photophysical properties and potential as fluorescent dyes. These properties are influenced by the solvent's polarity, suggesting intramolecular charge transfer (ICT) phenomena (Azamifar et al., 2020).

Chemical Properties Analysis

The chemical properties of this compound are central to its application in biological studies. It has been used as a membrane potential probe in flow cytometry to assess bacterial viability and the effects of antibiotics on Escherichia coli, showcasing its sensitivity and rapid action in detecting physiological changes in microorganisms (Deere et al., 1995; Jepras et al., 1997).

Applications De Recherche Scientifique

Bacterial Viability Assessment : Oxonol derivatives have been utilized in the flow cytometric assessment of bacterial viability. A study by Deere et al. (1995) demonstrated the effectiveness of a related compound, bis-(1,3-dibutylbarbituric acid)trimethine oxonol, in distinguishing between live and killed bacterial cells using flow cytometry. This compound was particularly effective in identifying bacterial cells killed by heat or bactericidal antibiotics (Deere, Porter, Edwards, & Pickup, 1995).

Yeast Viability : In the context of yeast cells, Hernlem and Hua (2010) developed a dual fluorochrome flow cytometric method involving bis-(1,3-dibutylbarbituric acid)pentamethine oxonol. This method provided rapid and quantitative information on the vitality and vigor of yeast cell cultures, proving useful in assessing the viability of yeast, specifically in biocontrol applications (Hernlem & Hua, 2010).

Inhibition of Anion Exchange : A 1995 study by Knauf, Law, and Hahn discovered that this compound is a potent inhibitor of band 3-mediated anion exchange in cells. This property makes it useful for investigating conformational changes during anion exchange and in stopping transport processes without preventing substrate binding (Knauf, Law, & Hahn, 1995).

Detection in Hyperthermophiles : Beck and Huber (1997) used bis-(1,3-dibutylbarbituric acid)trimethine oxonol for the rapid discrimination of viable cells in cultures of hyperthermophilic archaea and bacteria. This compound allowed for the safe and efficient identification of viable cells using fluorescence microscopy (Beck & Huber, 1997).

Mécanisme D'action

Target of Action

DiBAC4(5) is primarily targeted towards depolarized cells . It binds to intracellular proteins or membranes within these cells .

Mode of Action

DiBAC4(5) is an anionic, slow-response potential-sensitive probe . It enters depolarized cells and binds to intracellular proteins or membranes . Once bound, the fluorescence properties of DiBAC4(5) are enhanced and shifted toward red .

Biochemical Pathways

Increased cellular depolarization results in an increased influx of dye and an increase in fluorescence . This suggests that DiBAC4(5) may be involved in pathways related to cellular depolarization and fluorescence signaling.

Pharmacokinetics

It’s known that the compound is soluble in ethanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of DiBAC4(5) to intracellular proteins or membranes in depolarized cells enhances its fluorescence properties and shifts them toward red . Increased cellular depolarization leads to an increased influx of the dye and an increase in fluorescence .

Action Environment

The action of DiBAC4(5) is influenced by the pH of the environment. It exhibits pH-insensitive fluorescence properties over a pH range of 4.5 to 7.5 . The negative charge of DiBAC4(5) prevents its entry into mitochondria , suggesting that the intracellular environment can influence its action and efficacy.

Propriétés

IUPAC Name |

1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFIBXZWFVQCAN-WXUKJITCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628576 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63560-89-4 | |

| Record name | 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

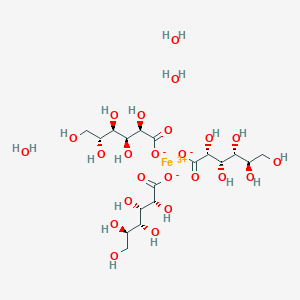

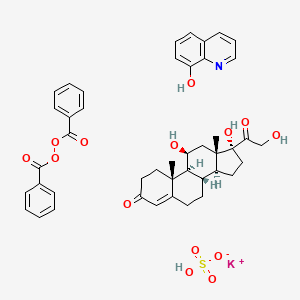

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-Dicarboxypropyl)ureido]pentanedioic acid](/img/structure/B1262071.png)

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)

![(2R)-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide](/img/structure/B1262093.png)